Tris(pentafluorophenyl)phosphine
Overview
Description
Tris(pentafluorophenyl)phosphine is an organophosphorus compound with the chemical formula (C6F5)3P. It is a white to yellow crystalline solid that is insoluble in water. This compound is known for its use as a ligand in coordination chemistry and catalysis due to its electron-withdrawing properties .
Mechanism of Action
Target of Action
Tris(pentafluorophenyl)phosphine, also known as TPFPP, is an organophosphorus compound . It primarily targets high voltage batteries, acting as an additive . It is also used as a building block, coupling reagent, and derivatizing reagent .
Mode of Action
TPFPP interacts with its targets by improving the cycling performance of high voltage lithium-ion batteries . It is used as an electrolyte additive, which enhances the conductivity of the battery . Theoretical calculations predict that TPFPP is preferably oxidized compared to the solvents .
Biochemical Pathways
It is known that tpfpp plays a role in the electrochemical behaviors and surface chemistry of certain compounds . For instance, it has been used in the study of LiNi0.5Mn1.5O4, a compound used in lithium-ion batteries .
Pharmacokinetics
It is known that tpfpp is insoluble in water , which may impact its bioavailability.
Result of Action
The addition of TPFPP into the electrolyte of a lithium-ion battery improves the battery’s cycling performance . Electrochemical measurements and XPS analyses show that a protective film is formed on LiNi0.5Mn1.5O4 when TPFPP is used, which contributes to the cycling performance improvement of the cell .
Action Environment
The action, efficacy, and stability of TPFPP can be influenced by environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is also recommended to handle TPFPP under inert gas . These conditions help maintain the stability and effectiveness of TPFPP.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(pentafluorophenyl)phosphine can be synthesized through the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
3C6F5MgBr+PCl3→(C6F5)3P+3MgBrCl
The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction and purification processes to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
Tris(pentafluorophenyl)phosphine undergoes various types of reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions with transition metals.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand to form complexes with metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include transition metal halides such as RhCl3.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Coordination Reactions: Conditions typically involve inert atmospheres and solvents like dichloromethane.
Major Products
Substitution Reactions: Metal-phosphine complexes.
Oxidation Reactions: Phosphine oxides.
Coordination Reactions: Various metal complexes depending on the metal and reaction conditions.
Scientific Research Applications
Tris(pentafluorophenyl)phosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tris(4-fluorophenyl)phosphine
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Triphenylphosphine
Uniqueness
Tris(pentafluorophenyl)phosphine is unique due to its strong electron-withdrawing properties, which make it particularly effective in stabilizing metal centers and enhancing catalytic activity. This sets it apart from other similar compounds that may not have as strong electron-withdrawing effects .
Properties
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSDFNKTNBQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154988 | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-35-4 | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tris(pentafluorophenyl)phosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4P6L83YFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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